molecular formula C14H13FO2 B6373685 4-(3-Ethoxyphenyl)-2-fluorophenol CAS No. 1261965-13-2

4-(3-Ethoxyphenyl)-2-fluorophenol

Cat. No.: B6373685
CAS No.: 1261965-13-2
M. Wt: 232.25 g/mol
InChI Key: YODWAYZGQOQUHM-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenyl)-2-fluorophenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with an ethoxy group at the 3-position and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxyphenyl)-2-fluorophenol can be achieved through several synthetic routes. One common method involves the ethoxylation of 2-fluorophenol followed by a Friedel-Crafts alkylation reaction. The reaction conditions typically include the use of an ethylating agent such as ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as palladium or nickel can facilitate the ethoxylation step, while optimized reaction conditions, including temperature and pressure, are employed to maximize the production rate.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(3-Ethoxyphenyl)-2-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the ethoxy and fluorine substituents can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxyphenyl)-2-fluorophenol: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(3-Ethoxyphenyl)-2-chlorophenol: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-(3-Ethoxyphenyl)-2-hydroxyphenol: Similar structure but with a hydroxy group instead of a fluorine atom.

Uniqueness

4-(3-Ethoxyphenyl)-2-fluorophenol is unique due to the combination of the ethoxy and fluorine substituents, which can impart distinct electronic and steric properties

Properties

IUPAC Name

4-(3-ethoxyphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-2-17-12-5-3-4-10(8-12)11-6-7-14(16)13(15)9-11/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODWAYZGQOQUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684270
Record name 3'-Ethoxy-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-13-2
Record name 3'-Ethoxy-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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